C20H23BrClNS
Description
C₂₀H₂₃BrClNS is a brominated, chlorinated, and sulfur-containing heterocyclic compound with a molecular weight of 419.83 g/mol. The compound’s aromatic and heteroatom-rich structure may influence its pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability.
Properties
Molecular Formula |
C20H23BrClNS |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H23ClNS.BrH/c1-4-22(2,3)13-7-9-16-17-8-5-6-10-19(17)23-20-12-11-15(21)14-18(16)20;/h5-6,8-12,14H,4,7,13H2,1-3H3;1H/q+1;/p-1/b16-9-; |
InChI Key |
KGJDQJWNMJOQAU-LFMIJCLESA-M |
Isomeric SMILES |
CC[N+](C)(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Canonical SMILES |
CC[N+](C)(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H23BrClNS typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the bromine, chlorine, nitrogen, and sulfur atoms into the final structure. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amination: Incorporation of nitrogen atoms via amination reactions.
Sulfurization: Introduction of sulfur atoms through sulfurization reactions.
Industrial Production Methods
In an industrial setting, the production of C20H23BrClNS may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
C20H23BrClNS: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various halogenated derivatives.
Scientific Research Applications
C20H23BrClNS: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C20H23BrClNS exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Key Observations :
Pharmacokinetic and Physicochemical Properties
A comparative analysis of critical parameters is presented below:
Key Findings :
- Solubility: C₂₀H₂₃BrClNS is expected to exhibit lower aqueous solubility than C₆H₅BBrClO₂ and C₉H₆BrNO₂ due to its larger molecular size and higher lipophilicity.
- BBB Permeability : While smaller brominated compounds (e.g., C₆H₅BBrClO₂) readily cross the blood-brain barrier, C₂₀H₂₃BrClNS’s molecular weight (>400 g/mol) may restrict CNS access .
Implications for C₂₀H₂₃BrClNS :
- Challenges : Multi-step synthesis is likely required due to the compound’s complexity. Halogenation and sulfur incorporation may demand specialized reagents (e.g., Lawesson’s reagent for thiolation).
- Optimization : Pd-catalyzed cross-coupling (as in ) could be adapted for introducing bromo/chloro groups, while protecting-group strategies might be needed for the sulfur moiety.
Research Findings and Implications
- Drug Development: The bromo-chloro motif in C₂₀H₂₃BrClNS may enhance binding to hydrophobic enzyme pockets, similar to C₉H₆BrNO₂’s role in kinase inhibition .
- Toxicity Alerts : Unlike C₆H₅BBrClO₂ (1.0 Brenk alert ), C₂₀H₂₃BrClNS’s sulfur atom could introduce reactive metabolites, necessitating rigorous toxicity screening.
Biological Activity
The compound with the molecular formula C20H23BrClNS is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
C20H23BrClNS is characterized by a unique combination of bromine (Br), chlorine (Cl), nitrogen (N), and sulfur (S) atoms in its structure. This complex arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Molecular Structure
- Molecular Formula : C20H23BrClNS
- Molecular Weight : 421.83 g/mol
- Functional Groups : Presence of halogens (Br, Cl), nitrogen, and sulfur indicates potential for diverse biological interactions.
Biological Activity Overview
The biological activity of C20H23BrClNS can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds similar to C20H23BrClNS exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 6.45 mg/mL to 6.72 mg/mL against these pathogens .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.45 | S. aureus |
| Compound B | 6.72 | E. coli |
2. Anti-Inflammatory Activity
The anti-inflammatory effects of C20H23BrClNS have been explored through various in vitro assays. Compounds with similar structures have shown the ability to reduce carrageenan-induced rat paw edema by up to 94% at specific concentrations . This suggests that C20H23BrClNS may modulate inflammatory pathways effectively.
3. Antioxidant Potential
Antioxidant activity is another significant aspect of the biological profile of C20H23BrClNS. Studies indicate that it can scavenge free radicals effectively, with an EC50 value demonstrating strong activity .
4. Neuroprotective Effects
Emerging research has pointed towards neuroprotective properties associated with compounds like C20H23BrClNS. For instance, it has been noted that certain derivatives can protect against oxidative stress-induced cell damage in neuroblastoma cells, indicating potential applications in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of C20H23BrClNS derivatives against resistant strains of bacteria. The study involved testing various concentrations and assessing their impact on bacterial growth rates.
- Findings : Significant inhibition was observed at concentrations above 10 µg/mL.
- : The compound shows promise as an antimicrobial agent, particularly against multidrug-resistant strains.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment examining the anti-inflammatory properties of C20H23BrClNS, researchers administered the compound to a rat model subjected to inflammatory stimuli.
- Results : A marked reduction in inflammation was recorded within two hours post-administration.
- Implications : These findings suggest that the compound could be developed into therapeutic agents for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
